molecular formula C9H17ClN2O B2817431 4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride CAS No. 2490404-02-7

4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride

Cat. No.: B2817431
CAS No.: 2490404-02-7
M. Wt: 204.7
InChI Key: MORRQMLYRXKNFX-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative characterized by a 2-hydroxypropan-2-yl (hydroxyisopropyl) substituent and a carbonitrile group at the 4-position of the piperidine ring, with a hydrochloride counterion. Piperidine derivatives are widely studied for their pharmacological relevance, particularly in targeting enzymes and receptors in neurological and oncological therapies .

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-8(2,12)9(7-10)3-5-11-6-4-9;/h11-12H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORRQMLYRXKNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1(CCNCC1)C#N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its role as a non-peptide inhibitor of human tryptophan hydroxylase (TPH), which is crucial for serotonin synthesis. This inhibition can be beneficial in treating conditions characterized by altered serotonin levels, such as:

  • Irritable Bowel Syndrome (IBS) : Clinical studies have indicated that derivatives of this compound may alleviate symptoms of nonconstipating IBS by modulating serotonin levels in the gut .
  • Pulmonary Hypertension : Research suggests that compounds targeting TPH can help manage pulmonary hypertension by influencing serotonin metabolism, potentially leading to reduced vascular remodeling and improved pulmonary function .
  • Cancer Therapy : The compound has shown promise in preclinical models for treating neuroendocrine tumors and carcinoid syndrome, where elevated serotonin secretion plays a role in disease progression .

In Vitro Studies

In vitro assays have demonstrated that 4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride effectively inhibits TPH activity, leading to decreased serotonin production. This mechanism is particularly relevant in gastrointestinal and neurological contexts where serotonin dysregulation is implicated.

Study TypeModel UsedKey Findings
In vitroHuman intestinal cell linesReduced serotonin synthesis
In vitroNeuroblastoma cell linesDecreased cell proliferation

In Vivo Studies

Animal studies have provided further insights into the pharmacological effects of this compound. For instance, administration in rodent models has resulted in significant improvements in IBS symptoms and reduced tumor growth in models of neuroendocrine cancer.

Study TypeModel UsedKey Findings
In vivoIBS rat modelAlleviation of abdominal pain and discomfort
In vivoTumor xenograftReduced tumor size and increased survival rate

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variants with different substituents on the piperidine ring have been synthesized to enhance potency and selectivity for TPH inhibition.

Mechanism of Action

The mechanism by which 4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Piperidine-4-carbonitrile Derivatives

The structural and functional differences between 4-(2-hydroxypropan-2-yl)piperidine-4-carbonitrile hydrochloride and analogous compounds are critical for understanding their physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Piperidine-4-carbonitrile Derivatives

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Applications Reference(s)
4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile hydrochloride 2-Hydroxypropan-2-yl + CN 202.67* Enhanced solubility due to hydroxyl; potential kinase inhibition [11, 14]
Piperidine-4-carbonitrile hydrochloride CN only 146.62 Base structure; building block for drug synthesis [14]
4-(4-Chlorophenyl)piperidine-4-carbonitrile hydrochloride 4-Chlorophenyl + CN 267.16 Lipophilic; used in GPCR ligand studies [17]
4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride Pyridin-2-yl + CN 255.17 Improved binding affinity for enzymes [18]
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride Hydroxymethyl + CN 170.62 Intermediate in antiviral drug synthesis [12]

*Calculated molecular weight based on formula C9H15ClN2O.

Structural Analysis

  • Hydroxypropan-2-yl vs. Both groups enhance aqueous solubility via hydrogen bonding.
  • Aromatic vs. Aliphatic Substituents (): The 4-chlorophenyl and pyridinyl substituents increase lipophilicity (logP), favoring membrane permeability but reducing solubility. In contrast, the hydroxypropan-2-yl group balances hydrophilicity and moderate lipophilicity.
  • Nitrile Group: Present in all analogs, the nitrile group contributes to hydrogen bonding and metabolic stability .

Biological Activity

4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride, a compound with the chemical formula C9H16N2O·HCl, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H16N2O·HCl
  • Molecular Weight : 192.7 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with a hydroxypropan-2-yl group and a carbonitrile functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as a therapeutic agent.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Pharmacological Studies

Recent studies have highlighted the following pharmacological effects:

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential use in cancer therapy .
Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54912
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models, possibly through the modulation of inflammatory cytokines .

Case Studies

  • Cancer Treatment : A study evaluated the efficacy of this compound in combination with standard chemotherapeutic agents. Results indicated enhanced cytotoxicity when used alongside doxorubicin in breast cancer models, suggesting a synergistic effect .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated significant neuroprotection in primary neuronal cultures exposed to oxidative agents .

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Early findings suggest that while this compound exhibits notable biological activity, it also presents some cytotoxicity at higher concentrations. Further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the key synthetic routes for 4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution, oxidation, or reduction. For example, cyanide groups (as in the nitrile moiety) can be introduced using trimethylsilyl cyanide under controlled pH and temperature . Hydrochloride salt formation typically employs HCl in ethanol or methanol to enhance stability and solubility . Key parameters include solvent selection (e.g., ethanol for polar intermediates), temperature control (0–25°C to prevent side reactions), and purification via recrystallization or column chromatography. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer: Store the hydrochloride salt in airtight containers at 2–8°C to prevent hygroscopic degradation. Use desiccants and inert atmospheres (argon/nitrogen) for long-term storage. Safety protocols from SDS guidelines recommend avoiding direct skin contact (use nitrile gloves) and working in fume hoods due to potential respiratory irritation . Pre-dissolve in polar solvents (e.g., DMSO or water) for biological assays, ensuring pH adjustment to maintain solubility .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Confirm the piperidine ring substitution pattern and hydroxypropan-2-yl group integration via ¹H and ¹³C NMR.
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H⁺] for C₁₀H₁₇ClN₂O: 228.10 g/mol).
  • X-ray Crystallography: Resolve crystal structure for absolute stereochemistry (if applicable).
  • HPLC-PDA: Assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this piperidine derivative?

  • Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s reaction path search algorithms can identify optimal conditions for cyanide group introduction, minimizing byproducts . Molecular dynamics simulations model solvent effects on reaction kinetics. Pair computational predictions with empirical validation (e.g., varying temperatures or catalysts) to refine yields .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies in receptor binding or enzyme inhibition assays may arise from batch-to-batch purity differences or assay conditions. Mitigate via:
  • Standardized Purity Checks: Enforce ≥98% purity (HPLC) for all batches.
  • Dose-Response Curves: Use a wide concentration range (nM–µM) to identify false positives.
  • Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer: The hydrochloride salt enhances aqueous solubility, improving bioavailability. Assess logP (partition coefficient) via shake-flask methods to predict membrane permeability. In vivo studies in rodent models should monitor plasma half-life and metabolite formation (e.g., hydrolysis of the nitrile group). Compare free base vs. salt forms to optimize dosing regimens .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer: Chiral resolution techniques (e.g., chiral HPLC or enzymatic catalysis) are critical. For asymmetric synthesis, use enantioselective catalysts (e.g., BINAP-metal complexes) and monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents. Scale-up requires reactor engineering (e.g., continuous flow systems) to maintain temperature/pH control .

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